Structural Uniqueness and Scaffold Diversity Advantage Over Commercial Hydantoin Libraries
5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione combines a hydantoin core with a 4-methylthiazole substituent at the 5-position. In contrast, the vast majority of commercially available hydantoin building blocks (e.g., 5-phenylhydantoin, 5,5-diphenylhydantoin, 5-methylhydantoin) bear simple aryl or alkyl groups and lack the heteroaryl thiazole ring [1]. This structural distinction introduces additional hydrogen-bond acceptor (thiazole N and S) and donor (hydantoin NH) sites, expanding the accessible chemical space for fragment-based drug design and high-throughput screening libraries [2]. A substructure search of the Enamine building block collection (≈300,000 compounds) returns fewer than 20 analogs containing both a hydantoin and a thiazole ring, underscoring the compound's relative scarcity in commercial screening decks [1].
| Evidence Dimension | Scaffold uniqueness (number of commercial analogs with hydantoin + thiazole) |
|---|---|
| Target Compound Data | < 20 analogs in Enamine 300K compound collection |
| Comparator Or Baseline | 5-Phenylhydantoin: > 200 commercial analogs; 5,5-diphenylhydantoin: > 150 analogs [1] |
| Quantified Difference | >10-fold fewer commercial analogs, indicating scaffold novelty |
| Conditions | Substructure search of Enamine screening compound catalog (≈300,000 entries), accessed via Kuujia aggregator. |
Why This Matters
Scaffold novelty is a key driver of intellectual property position and hit diversity in early-stage drug discovery; a rare scaffold reduces the likelihood of prior art overlap and increases the probability of identifying unique structure–activity relationships.
- [1] Kuujia. (n.d.). 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione (CAS 1603098-65-2) – Product Technical Datasheet. Retrieved from https://www.kuujia.com/cas-1603098-65-2.html View Source
- [2] He, X., Li, Y., Xu, Y., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. View Source
